

Introduction: Contextualizing 6-Chloro-5-methoxynicotinonitrile

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Compound of Interest

Compound Name: **6-Chloro-5-methoxynicotinonitrile**

Cat. No.: **B596947**

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6-Chloro-5-methoxynicotinonitrile is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique arrangement of a chloro group, a methoxy group, and a nitrile function on the pyridine ring creates a molecule with specific electronic and steric properties, making it a valuable building block for the synthesis of more complex molecular architectures. For professionals in drug development, understanding the precise physical properties of such a starting material is not merely academic; it is a foundational requirement for ensuring reproducibility, scalability, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the known physical characteristics of **6-Chloro-5-methoxynicotinonitrile** (CAS No: 1256835-79-6). Where specific experimental data is not publicly available, we will present field-proven, standardized protocols for its determination. The causality behind these experimental choices will be explained to provide a self-validating framework for laboratory investigation.

Part 1: Molecular Identity and Core Physicochemical Data

The initial step in handling any research chemical is to confirm its identity and fundamental properties. These data points are critical for everything from calculating reaction stoichiometries to designing appropriate storage solutions.

The molecular structure of **6-Chloro-5-methoxynicotinonitrile** reveals a pyridine ring substituted at position 6 with chlorine, at position 5 with a methoxy group, and at position 3 with a nitrile group. This specific arrangement influences its reactivity, polarity, and potential for intermolecular interactions.

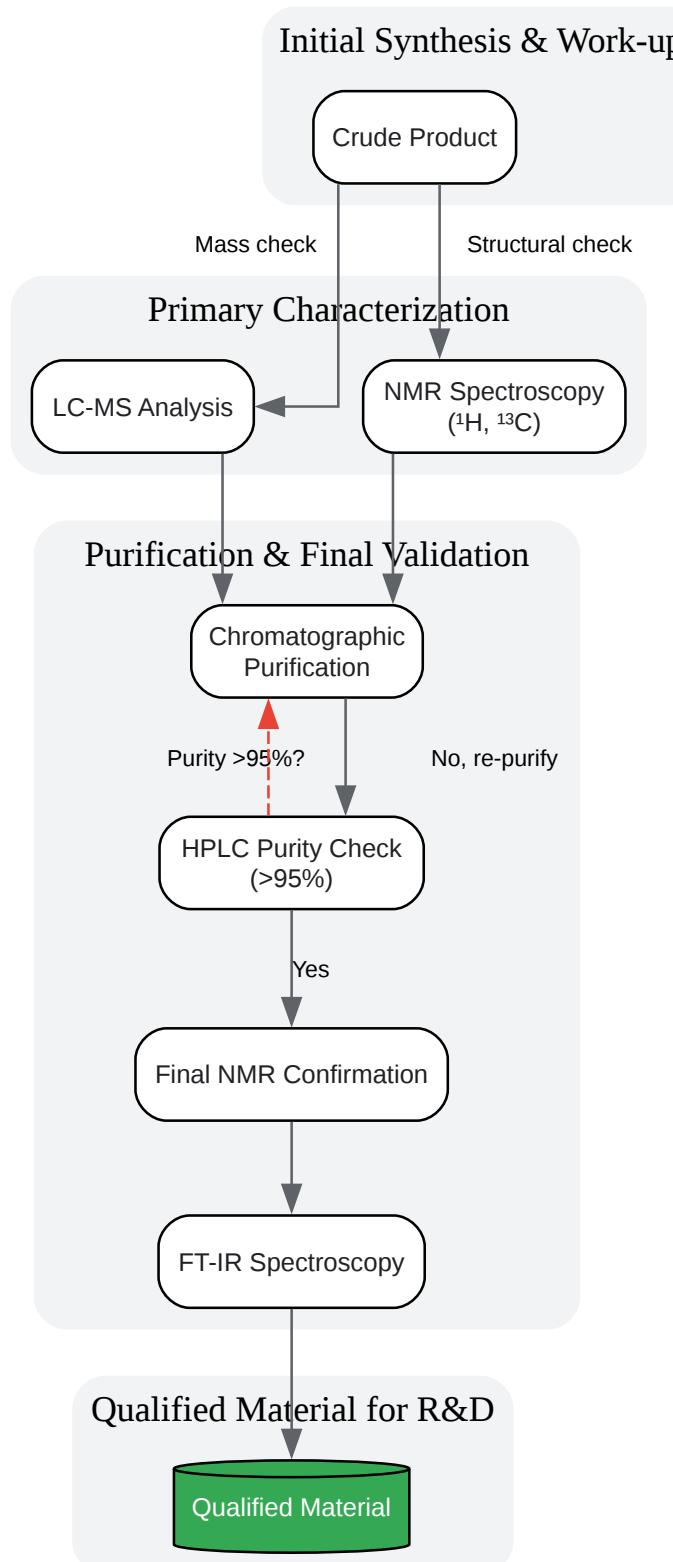
Table 1: Core Physical and Chemical Identifiers

Property	Value	Source(s)
CAS Number	1256835-79-6	
Molecular Formula	C ₇ H ₅ ClN ₂ O	
Molecular Weight	168.58 g/mol	
Physical Form	Solid	
Reported Purity	≥95%	
InChI Key	CDFREORPCCHPKC- UHFFFAOYSA-N	
Melting Point	Data not publicly available	N/A
Boiling Point	Data not publicly available	N/A

| Solubility | Data not publicly available | N/A |

Part 2: Spectroscopic and Chromatographic Characterization Workflow

Structural confirmation and purity assessment are paramount. A multi-technique analytical approach is non-negotiable for validating the identity and quality of a research compound. The workflow below illustrates a standard, robust process for the characterization of a novel or newly synthesized batch of **6-Chloro-5-methoxynicotinonitrile**.

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Caption: Standard workflow for the characterization and qualification of a chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. For **6-Chloro-5-methoxynicotinonitrile**, ^1H and ^{13}C NMR would provide an unambiguous fingerprint of its molecular skeleton.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the three protons of the methoxy group. Their chemical shifts, splitting patterns (coupling), and integration values would confirm the substitution pattern.
- ^{13}C NMR: The carbon NMR would show seven distinct signals, corresponding to each unique carbon atom in the molecule, including the nitrile carbon.

While specific spectral data for this compound is not available in the cited public sources, commercial suppliers may provide it upon request[1].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for identifying impurities. The expected molecular ion peak would correspond to the compound's molecular weight (168.58 g/mol).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For **6-Chloro-5-methoxynicotinonitrile**, key vibrational stretches would be expected for:

- The C≡N (nitrile) group, typically a sharp, intense band around $2220\text{-}2240\text{ cm}^{-1}$.
- C-O-C (ether) stretches from the methoxy group.
- C=C and C=N stretches characteristic of the aromatic pyridine ring.

- A C-Cl stretch, typically found in the fingerprint region.

Part 3: Standard Protocols for Physical Property Determination

The following are detailed, standardized methodologies for determining the core physical properties that are currently unreported for **6-Chloro-5-methoxynicotinonitrile**.

Protocol 1: Melting Point Determination (Capillary Method)

Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically $<1^{\circ}\text{C}$) is characteristic of a pure crystalline solid, while impurities tend to broaden and depress the melting range.

Methodology:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.
- **Apparatus:** Place the capillary tube into a calibrated melting point apparatus.
- **Measurement:**
 - Heat the apparatus rapidly to a temperature approximately $15\text{-}20^{\circ}\text{C}$ below the expected melting point (if unknown, a preliminary rapid heating run can estimate the range).
 - Decrease the heating rate to $1\text{-}2^{\circ}\text{C}$ per minute to ensure thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample has melted into a clear liquid (T_2).
- **Reporting:** The melting point is reported as the range $T_1 - T_2$. For a pure compound, this range should be narrow.

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

Rationale: Solubility is a critical parameter in drug development, influencing everything from reaction conditions to bioavailability. This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

- **System Preparation:** Add an excess amount of solid **6-Chloro-5-methoxynicotinonitrile** to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
- **Sample Separation:** After equilibration, allow the vials to stand, letting the excess solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
- **Quantification:** Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical technique, such as HPLC-UV or LC-MS.
- **Reporting:** The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Part 4: Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Safety Profile: Based on data for the structural class, **6-Chloro-5-methoxynicotinonitrile** is anticipated to be harmful if swallowed (H302). Standard chemical safety precautions are mandatory.

- **Hazard Statements:** H302 (Harmful if swallowed).

- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Caption: Key safety, storage, and handling considerations.

Recommended Storage: To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). Recommended storage temperatures are between 2-8°C, typical for a laboratory refrigerator. These conditions minimize exposure to moisture and atmospheric oxygen, which could potentially react with the functional groups on the molecule over time.

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